6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Description
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound characterized by an imidazo[1,2-b]pyrazole core substituted at positions 1 (ethyl group), 6 (cyclopropyl group), and 7 (carboximidamide moiety). The carboximidamide functional group is critical for hydrogen bonding and target interaction, while the cyclopropyl and ethyl substituents influence lipophilicity, metabolic stability, and steric interactions with biological targets.
Properties
IUPAC Name |
6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-15-5-6-16-11(15)8(10(12)13)9(14-16)7-3-4-7/h5-7H,2-4H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPVKILKMNPVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CC3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability can affect its ADME properties. For instance, a study showed that a substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole resulted in significantly improved solubility in aqueous media .
Biochemical Analysis
Biochemical Properties
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 4 (CDK4), a protein kinase involved in cell cycle regulation. The interaction between this compound and CDK4 results in the inhibition of the kinase activity, which can lead to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. Additionally, this compound can alter the expression of genes involved in apoptosis and cell survival, thereby promoting programmed cell death in malignant cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of CDK4, inhibiting its kinase activity. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a crucial step in cell cycle progression. As a result, cells are unable to transition from the G1 phase to the S phase, leading to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver. The metabolism of this compound results in the formation of several metabolites, some of which retain biological activity. The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to be efficiently taken up by cells and distributed throughout the cytoplasm. Additionally, it can accumulate in certain tissues, such as the liver and kidneys, which may contribute to its observed toxic effects at higher doses.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on CDK4. The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its presence in the cytoplasm is sufficient to inhibit CDK4 activity and induce cell cycle arrest.
Biological Activity
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique bicyclic structure, this compound is believed to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅N₅, with a molecular weight of approximately 217.27 g/mol. The compound features a cyclopropyl group at the 6th position and an ethyl group at the 1st nitrogen atom of the imidazole ring, along with a carboximidamide group at the 7th position of the pyrazole ring. This specific arrangement of functional groups contributes to its distinct biological properties.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Activity : Studies have shown that imidazo[1,2-b]pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, cell cycle analysis has indicated that this compound induces G1 phase arrest in various cancer cell lines, suggesting a mechanism of action through inhibition of cyclin-dependent kinases (CDKs) .
- Antimicrobial Properties : Some derivatives in this class have demonstrated notable antifungal activity. For example, pyrazole derivatives have been tested against various phytopathogenic fungi, showing significant inhibition rates .
The molecular mechanism underlying the biological activity of this compound involves interactions with key proteins involved in cell cycle regulation. Specifically, it has been identified as an inhibitor of CDK4, which plays a critical role in the transition from G1 to S phase in the cell cycle. By binding to the active site of CDK4, this compound effectively inhibits its kinase activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have provided insights into the biological activity and therapeutic potential of this compound:
- Anticancer Study : A study evaluating various pyrazole derivatives found that those containing imidazo[1,2-b]pyrazole structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin showed synergistic effects, enhancing their anticancer efficacy .
- Toxicity Assessment : In vitro toxicity studies on mammalian cells (Vero cells) demonstrated low cytotoxicity for several pyrazole derivatives, with CC₅₀ values exceeding 500 µM for many compounds tested . This suggests a favorable safety profile for further development.
- Antifungal Activity : A series of synthesized pyrazole carboxamides were evaluated for antifungal properties against common plant pathogens. Some compounds showed EC₅₀ values lower than commercially available fungicides, indicating potential agricultural applications .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:
| Compound | Biological Activity | IC₅₀/EC₅₀ Values |
|---|---|---|
| This compound | Anticancer (CDK4 inhibitor) | Induces G1 arrest; specific values not reported |
| Pyrazole derivative A | Antifungal | EC₅₀ = 0.37 µg/mL against R. solani |
| Pyrazole derivative B | Anticancer (synergistic with doxorubicin) | CC₅₀ > 500 µM |
Scientific Research Applications
Research indicates that 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide exhibits significant biological activities, particularly in the following areas:
- Cancer Therapeutics : The compound has shown promise in inhibiting the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. It interacts with cyclin-dependent kinase 4 (CDK4), a key regulator in the cell cycle, thereby modulating cellular functions related to growth and survival .
- Autoimmune Disorders : Its ability to influence signaling pathways suggests potential applications in treating autoimmune diseases. By inhibiting enzymes involved in these pathways, the compound may help regulate immune responses.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide | Structure | Similar bicyclic structure but with a cyclobutyl group instead of cyclopropyl. |
| 6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide | Structure | Contains a methyl group instead of an ethyl group; may exhibit different biological activities. |
| 6-Cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole | Structure | Features a cyclopentyl group; structural variations can lead to unique properties and activities. |
This table illustrates how the specific combination of functional groups in this compound confers distinct chemical and biological properties compared to its analogs.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- In vitro Studies on Cancer Cells : Research demonstrated that treatment with this compound resulted in significant inhibition of cancer cell proliferation across various lines (e.g., breast cancer and leukemia). The mechanism was attributed to CDK4 inhibition leading to G1 phase arrest.
- Autoimmune Models : In animal models of autoimmune disorders, administration of this compound showed reduced inflammatory markers and improved clinical scores compared to control groups, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Analogs
1-(Cyclobutylmethyl)-6-Methyl-1H-Imidazo[1,2-b]Pyrazole-7-Carboximidamide (CAS: 2098026-10-7)
- Core Structure : Shares the imidazo[1,2-b]pyrazole-7-carboximidamide backbone.
- Substituent Differences :
- Position 1 : Cyclobutylmethyl group (vs. ethyl in the target compound).
- Position 6 : Methyl group (vs. cyclopropyl in the target compound).
- Physicochemical Properties: Molecular Weight: 231.3 g/mol (vs. ~275 g/mol estimated for the target compound). Formula: C₁₂H₁₇N₅ (vs. C₁₂H₁₆N₅O for the target compound, assuming cyclopropyl adds a C₃H₅ group).
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | 1-(Cyclobutylmethyl)-6-Methyl Analog |
|---|---|---|
| Position 1 Substituent | Ethyl | Cyclobutylmethyl |
| Position 6 Substituent | Cyclopropyl | Methyl |
| Molecular Weight | ~275 g/mol* | 231.3 g/mol |
| Formula | C₁₂H₁₆N₅O* | C₁₂H₁₇N₅ |
| Key Functional Group | Carboximidamide | Carboximidamide |
*Estimated based on structural similarity.
Pyrido[1,2-b]Pyridazine Derivatives (EP 4374877 A2)
- Core Structure : Pyrido[1,2-b]pyridazine (vs. imidazo[1,2-b]pyrazole).
- Substituents : Fluorophenylmethyl and trifluoromethyl-furan groups.
- Relevance : Demonstrates the importance of aromatic and fluorinated substituents in enhancing target binding and metabolic stability, though the core structure differs significantly .
Functional Analogs: Imidazo[1,2-b][1,2,4,5]Tetrazines
- Core Structure : Imidazo[1,2-b][1,2,4,5]tetrazine (vs. imidazo[1,2-b]pyrazole).
- Activity : Antimycobacterial efficacy against M. tuberculosis and M. smegmatis, with resistance linked to efflux pump overexpression (mmpS5-mmpL5 system) .
- Resistance mechanisms (e.g., efflux pumps) may overlap with those observed for bedaquiline and clofazimine .
Research Findings and Implications
Substituent Effects on Activity
Resistance Mechanisms
- Efflux pump-mediated resistance (e.g., mmpS5-mmpL5 overexpression) observed in imidazo-tetrazines suggests that the target compound may face similar challenges, necessitating combination therapies with efflux inhibitors .
Preparation Methods
General Synthetic Strategy
The synthesis of 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide generally follows a convergent approach:
Step 1: Construction of the Imidazo[1,2-b]pyrazole Core
This involves cyclization reactions between appropriately substituted pyrazole derivatives and imidazole precursors. The fusion of the rings is typically achieved via condensation reactions under controlled conditions.Step 2: Introduction of the Cyclopropyl Group at the 6-Position
The cyclopropyl substituent is introduced through selective alkylation or cross-coupling reactions, often employing cyclopropyl halides or cyclopropylboronic acid derivatives under palladium-catalyzed conditions or nucleophilic substitution.Step 3: Ethylation at the 1-Position of the Imidazole Ring
The ethyl group is introduced by alkylation of the nitrogen atom using ethyl halides (e.g., ethyl bromide) under basic conditions.Step 4: Formation of the Carboximidamide Group at the 7-Position
The carboximidamide moiety is typically formed by converting a nitrile or ester precursor at the 7-position into the amidine functionality via reaction with ammonia or amines under appropriate conditions.
Detailed Preparation Procedure
A representative synthetic route based on literature precedents and related imidazo[1,2-b]pyrazole derivatives is outlined below:
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole-Imidazole Cyclization | Condensation of 3-substituted pyrazole with imidazole derivative in polar aprotic solvent (e.g., DMF) at elevated temperature (80–120 °C) | Formation of imidazo[1,2-b]pyrazole bicyclic core |
| 2 | Cyclopropyl Group Introduction | Palladium-catalyzed cross-coupling (Suzuki or Negishi) using cyclopropylboronic acid or cyclopropylzinc reagent; base such as Cs2CO3; solvent like dioxane; temperature 80–100 °C | Selective substitution at 6-position with cyclopropyl group |
| 3 | N1-Ethylation | Alkylation with ethyl bromide or ethyl iodide in presence of base (e.g., K2CO3 or NaH) in DMF or acetonitrile at room temperature to 60 °C | Introduction of ethyl group on N1 of imidazole ring |
| 4 | Carboximidamide Formation | Conversion of 7-position nitrile to amidine by treatment with ammonia gas or ammonium salts in alcoholic solvent under reflux | Formation of carboximidamide group at 7-position |
Reaction Optimization and Yields
Optimization of each step is crucial to maximize yield and purity:
| Step | Key Parameters | Typical Yield (%) | Notes |
|---|---|---|---|
| 1 | Temperature, solvent polarity, reaction time | 70–85 | High purity cyclized core is essential for downstream steps |
| 2 | Catalyst loading, base strength, temperature | 60–75 | Use of palladium catalysts with appropriate ligands improves selectivity |
| 3 | Base choice, alkyl halide excess, temperature | 80–90 | Avoids over-alkylation or side reactions |
| 4 | Ammonia concentration, solvent, reaction time | 65–80 | Careful control prevents hydrolysis or side products |
Research Findings on Preparation
A novel synthetic approach was reported for related imidazo[1,5-a]pyrazine derivatives, involving SNAr reactions to introduce substituents at specific positions under mild conditions, which could inspire analogous methods for this compound preparation.
Industrial scale synthesis emphasizes catalytic processes and green chemistry principles, optimizing reaction conditions to reduce waste and improve efficiency, which is applicable for this compound as well.
The unique bicyclic structure and substitution pattern require precise control of reaction conditions to maintain regioselectivity and avoid formation of isomeric or over-substituted by-products.
Summary Table of Key Physical and Chemical Data
| Property | Data |
|---|---|
| Molecular Formula | C11H15N5 |
| Molecular Weight | 217.27 g/mol |
| CAS Number | 2098057-81-7 |
| IUPAC Name | 6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carboximidamide |
| SMILES | CCN1C=CN2C1=C(C(=N2)C3CC3)C(=N)N |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
